molecular formula C10H13ClN2 B1421428 1-ethyl-1H-indol-5-amine hydrochloride CAS No. 1223638-10-5

1-ethyl-1H-indol-5-amine hydrochloride

Cat. No. B1421428
M. Wt: 196.67 g/mol
InChI Key: PUKJOJOBKVNBLB-UHFFFAOYSA-N
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Description

“1-ethyl-1H-indol-5-amine hydrochloride” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

Indole derivatives are synthesized using various methods . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The molecular formula of “1-ethyl-1H-indol-5-amine hydrochloride” is C10H13ClN2 . The structure of indole derivatives can be confirmed using spectroscopic analysis such as UV, FTIR, 1H-NMR, and 13C–NMR .


Chemical Reactions Analysis

Indole derivatives show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-ethyl-1H-indol-5-amine hydrochloride” can be determined using various spectroscopic techniques . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .

Scientific Research Applications

Allosteric Modulation of the Cannabinoid CB1 Receptor

Research by Price et al. (2005) explored the pharmacology of novel compounds, including those structurally similar to 1-ethyl-1H-indol-5-amine hydrochloride, at the cannabinoid CB1 receptor. They found that these compounds can bind allosterically to the CB1 receptor, inducing a conformational change that increases agonist affinity for the orthosteric binding site (Price et al., 2005).

Selective Inhibitors of Neuronal 5-hydroxytryptamine Uptake

Gueremy et al. (1980) synthesized a series of compounds, including 3-(4-piperidinylalkyl)indoles, which are structurally related to 1-ethyl-1H-indol-5-amine hydrochloride. These compounds were potent and selective in blocking the uptake of 5-hydroxytryptamine (5-HT), demonstrating significant potential in the field of neuroscience (Gueremy et al., 1980).

5-HT6 Receptor Ligands

Bernotas et al. (2004) prepared novel 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles, exhibiting high affinity for 5-HT6 receptors. This study illustrates the potential of 1-ethyl-1H-indol-5-amine hydrochloride analogs in receptor-targeted therapies (Bernotas et al., 2004).

Hydroamination of Tetrahydroindoles

Sobenina et al. (2010) conducted research on the hydroamination of tetrahydroindoles, contributing to the synthetic methodology and expanding the utility of compounds like 1-ethyl-1H-indol-5-amine hydrochloride in organic synthesis (Sobenina et al., 2010).

Potent and Orally Active 5-HT1A Receptor Agonists

Lin et al. (1994) synthesized potent 5-HT1A agonists, including derivatives of 1-ethyl-1H-indol-5-amine, demonstrating the compound's relevance in the development of neuroactive drugs (Lin et al., 1994).

Amide Formation for Bioconjugation

Nakajima and Ikada (1995) studied the mechanism of amide formation using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), which is closely related to 1-ethyl-1H-indol-5-amine hydrochloride, for bioconjugation in aqueous media, indicating its importance in biochemical applications (Nakajima & Ikada, 1995).

properties

IUPAC Name

1-ethylindol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-2-12-6-5-8-7-9(11)3-4-10(8)12;/h3-7H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKJOJOBKVNBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-indol-5-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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